molecular formula C9H17BF3K B12063474 Potassium trifluoro1s2s-2-isopropylcyclohexylborate

Potassium trifluoro1s2s-2-isopropylcyclohexylborate

Cat. No.: B12063474
M. Wt: 232.14 g/mol
InChI Key: NEVPKBMQZYBSQS-RJUBDTSPSA-N
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Description

Potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is efficient and yields a stable trifluoroborate salt . The reaction conditions generally require a controlled environment to ensure the purity and stability of the product.

Industrial Production Methods

Industrial production of potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the high purity required for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water. The reactions are typically carried out under mild conditions, which contribute to the compound’s versatility .

Major Products Formed

The major products formed from reactions involving potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate depend on the specific reaction type. In Suzuki–Miyaura cross-coupling reactions, for example, the products are often biaryl compounds, which are valuable in pharmaceuticals and materials science .

Mechanism of Action

The mechanism by which potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate exerts its effects is primarily through its role as a boron source in chemical reactions. In Suzuki–Miyaura cross-coupling reactions, for example, the compound undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved are specific to the type of reaction and the desired products.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium trifluoro((1S,2S)-2-isopropylcyclohexyl)borate stands out due to its unique structural features, which impart specific reactivity and stability. Compared to other potassium trifluoroborates, it offers enhanced performance in certain reactions, particularly in the formation of complex organic molecules .

Properties

Molecular Formula

C9H17BF3K

Molecular Weight

232.14 g/mol

IUPAC Name

potassium;trifluoro-[(1S,2S)-2-propan-2-ylcyclohexyl]boranuide

InChI

InChI=1S/C9H17BF3.K/c1-7(2)8-5-3-4-6-9(8)10(11,12)13;/h7-9H,3-6H2,1-2H3;/q-1;+1/t8-,9+;/m1./s1

InChI Key

NEVPKBMQZYBSQS-RJUBDTSPSA-N

Isomeric SMILES

[B-]([C@H]1CCCC[C@@H]1C(C)C)(F)(F)F.[K+]

Canonical SMILES

[B-](C1CCCCC1C(C)C)(F)(F)F.[K+]

Origin of Product

United States

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